(2-Chloro-1-(4-hydroxyphenyl)-2-oxoethyl)ammonium chloride
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Overview
Description
p-Hydroxy-phenylglycine chloride-HCl is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics such as amoxicillin and cephalexin . This compound is known for its role in fine-chemical synthesis and its high demand in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of p-hydroxy-phenylglycine chloride-HCl can be achieved through both chemical and enzymatic synthesis. One common chemical method involves the esterification of DL-p-hydroxyphenylglycine with thionyl chloride to form DL-p-hydroxyphenylglycine methyl ester, followed by hydrolysis to yield the desired compound . Another approach is the chiral separation of DL-p-hydroxyphenylglycine using benzenesulfonic acid as a chiral agent .
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and lower environmental impact. For instance, a whole-cell transformation process using Escherichia coli expressing D-hydantoinase and N-carbamoylase can convert DL-hydroxyphenylhydantoin to p-hydroxy-phenylglycine chloride-HCl . This method is cost-effective and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
p-Hydroxy-phenylglycine chloride-HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Common substitution reactions involve halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include aromatic aldehydes, amines, and halogenated derivatives, which are valuable intermediates in further chemical synthesis .
Scientific Research Applications
p-Hydroxy-phenylglycine chloride-HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein engineering.
Industry: The compound is employed in the manufacture of fine chemicals and aromatic aldehydes.
Mechanism of Action
The mechanism of action of p-hydroxy-phenylglycine chloride-HCl involves its role as an intermediate in enzymatic reactions. For example, in the synthesis of β-lactam antibiotics, the compound undergoes enzymatic conversion to form the active pharmaceutical ingredient. The molecular targets and pathways involved include the catalytic activity of enzymes like D-hydantoinase and N-carbamoylase, which facilitate the transformation of the compound into its desired form .
Comparison with Similar Compounds
Similar Compounds
DL-p-hydroxyphenylglycine: A racemic mixture that requires chiral separation for specific applications.
DL-hydroxyphenylhydantoin: A precursor in the biocatalytic production of p-hydroxy-phenylglycine chloride-HCl.
Uniqueness
p-Hydroxy-phenylglycine chloride-HCl is unique due to its high enantiomeric purity and its efficiency in industrial applications. Its biocatalytic production methods offer a sustainable and cost-effective alternative to traditional chemical synthesis, making it a valuable compound in various fields .
Properties
CAS No. |
50359-19-8 |
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Molecular Formula |
C8H9Cl2NO2 |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-8(12)7(10)5-1-3-6(11)4-2-5;/h1-4,7,11H,10H2;1H |
InChI Key |
MRFJAULKKHVIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)Cl)N)O.Cl |
Origin of Product |
United States |
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